

Core In Vitro Biological Activities of Amorfrutin A

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Compound Focus: Amorfrutin A

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Biological Activity	Experimental System / Cell Type	Key Findings / Quantitative Effects	Proposed Mechanism of Action
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| **PPAR γ Activation & Metabolic Function** [1] | Competitive binding and reporter gene assays. | • PPAR γ binding affinity (K_i): **287 nM** • PPAR γ activation (EC₅₀): **1.200 μ M** • Efficacy (vs. Rosiglitazone): **30%** (Partial Agonist) | Selective PPAR γ Modulator (SPPAR γ M); induces unique cofactor recruitment profile [1]. |

| **Cellular Aging Modulation** [2] | Serially passaged human skin fibroblasts. | • Doses: **0.5 and 1.0 μ M** • Supported long-term cell growth & enhanced stress tolerance. • Reduced loss of telomeres, 5-mC, 5-hmC. • Reduced accumulation of oxidative DNA damage (8-OHdG). | Potential hormetin; action may involve mild stress-induced hormesis [2]. |

| **Neuroprotection** [3] | BV2 (microglia) and PC12 (neuronal) cells subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R). | • Increased cell survival after OGD/R. • Suppressed release of ROS, NO, and TNF- α . | Activation of the **Nrf2/HO-1 signaling pathway**; antioxidant and anti-inflammatory effects [3]. |

| **Anti-Quorum Sensing** [4] | *Pseudomonas aeruginosa* PAO1 reporter strains. | • Showed activity against bacterial quorum sensing systems. • Suppressed expression of *lasB-lacZ* and *pqsA-lacZ*. | Inhibition of key quorum sensing circuits (Las and Pqs systems), reducing virulence [4]. |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for the key experiments cited.

PPAR γ Binding and Transcriptional Activation [1]

This is a core protocol for confirming **Amorfrutin A**'s primary mechanism of action.

- **PPAR γ Binding Assay:** A competitive time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to determine the binding affinity (K_i value). The assay measures the ability of **Amorfrutin A** to displace a fluorescently labeled reference ligand from the PPAR γ ligand-binding domain.
- **Reporter Gene Assay:** Cells (e.g., primary human adipocytes) are transfected with a plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene. After treatment with **Amorfrutin A**, the cell lysates are analyzed for luciferase activity, which corresponds to the level of PPAR γ -mediated transcription. The EC₅₀ (half-maximal effective concentration) and efficacy relative to a full agonist like rosiglitazone are calculated from the dose-response curve.

Neuroprotection Assay (OGD/R Model) [3]

This protocol models cerebral ischemia/reperfusion injury *in vitro*.

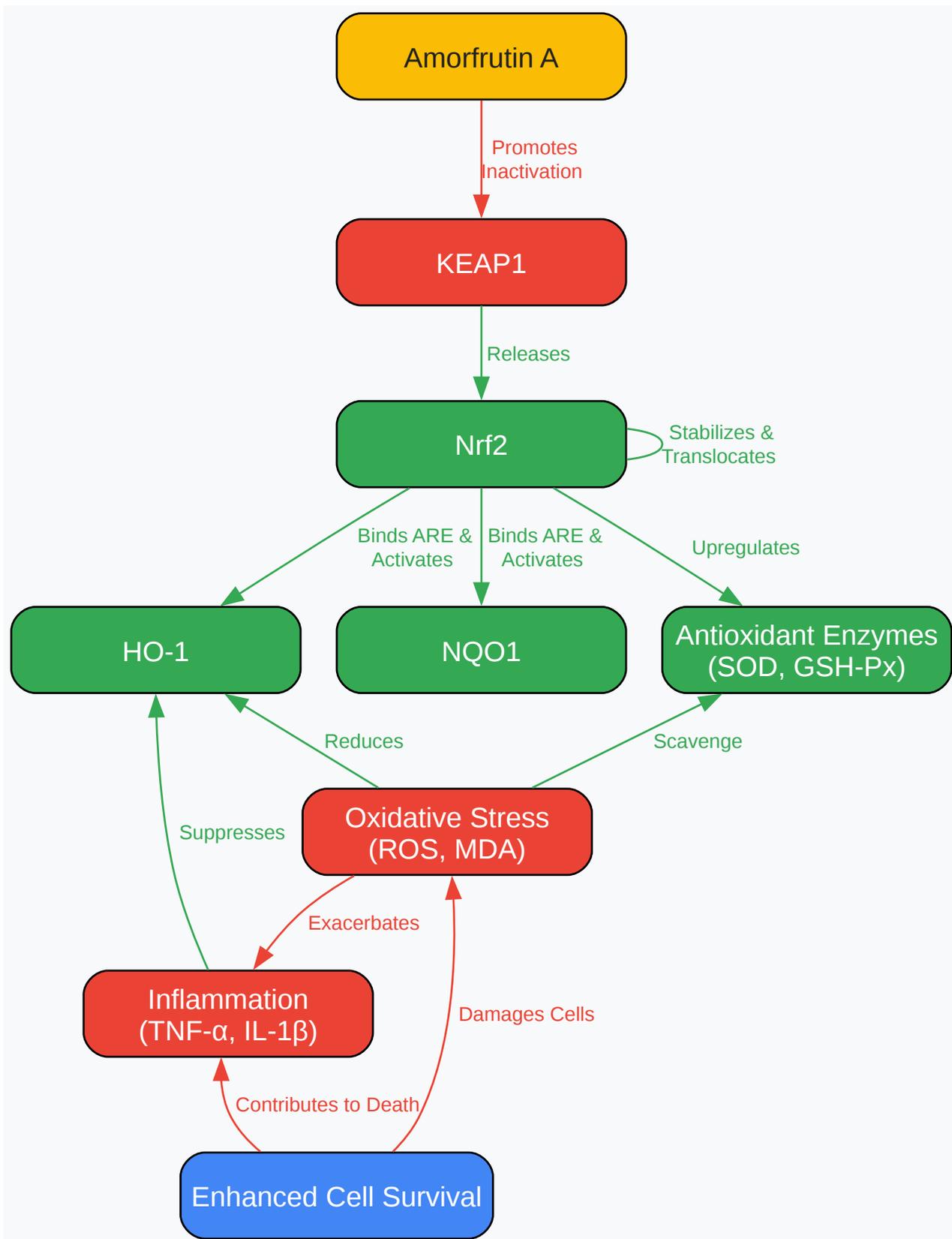
- **Cell Culture:** Use murine BV2 microglial cells or rat PC12 neuronal cells. Culture them in high-glucose DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Oxygen-Glucose Deprivation (OGD):** Replace the normal culture medium with glucose-free DMEM. Place the culture plate in a sealed anaerobic chamber with an anaerobic gas packet for **4 hours** to simulate ischemia.
- **Reoxygenation (R) and Drug Treatment:** After OGD, replace the medium with normal, high-glucose medium containing the desired concentration of **Amorfrutin A**. Return the cells to the normoxic incubator for **3 hours** to simulate reperfusion.
- **Outcome Measurements:**
 - **Cell Viability:** Use a CCK-8 assay. Incubate cells with the reagent for 1 hour and measure the absorbance at 450 nm.
 - **ROS Level:** Use a DCFH-DA fluorescent probe. Incubate cells with 10 μ M DCFH-DA for 20 min, then measure fluorescence (Ex/Em = 488/525 nm).
 - **NO and TNF- α Levels:** Assess using commercial ELISA kits according to the manufacturer's instructions.

Anti-Quorum Sensing Biofilm Assay [4]

- **Biofilm Inhibition:** Grow *Pseudomonas aeruginosa* PAO1 in the presence of sub-MIC concentrations of **Amorfrutin A**. After incubation, quantify the formed biofilm using a crystal violet staining method. The biofilm inhibition ratio is calculated relative to an untreated control.
- **Reporter Strain Assay:** Use engineered *P. aeruginosa* reporter strains where the promoters of key quorum sensing genes (e.g., *lasB* or *pqsA*) are fused to a *lacZ* reporter. Treat the reporter strains with **Amorfrutin A** and measure the β -galactosidase activity, which indicates the level of suppression of the QS systems.

Signaling Pathway in Neuroprotection

Based on the research, the following diagram illustrates the primary signaling pathway through which **Amorfrutin A** is believed to exert its neuroprotective and anti-inflammatory effects in the OGD/R model.



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Amorfrutin A activates the Nrf2/HO-1 pathway to reduce oxidative stress and inflammation, leading to improved cell survival after OGD/R.

Research Gaps and Future Directions

While the existing data is compelling, several areas require further investigation to advance **Amorfrutin A** as a therapeutic candidate:

- **In Vivo Translation:** Many findings are from *in vitro* models. Robust *in vivo* studies are needed to confirm efficacy, optimal dosing, and pharmacokinetics.
- **Detailed Signaling Crosstalk:** The interaction between **Amorfrutin A**'s PPAR γ modulation and its activation of the Nrf2 pathway is not fully elucidated. Research into this crosstalk could reveal a powerful multi-target mechanism.
- **Comparative Studies with Amorfrutin B:** The search results indicate that **Amorfrutin B** has been studied more extensively, showing higher PPAR γ binding affinity and potent neuroprotective effects in post-treatment scenarios [5] [6]. A direct comparative study of the amorfrutin family members could identify the most promising lead compound.

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